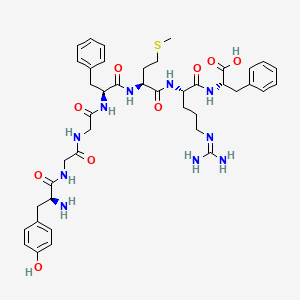

Met-Enkephalin-Arg-Phe

説明

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N10O9S/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46)/t30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQKWSPZOZKAEE-LJADHVKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N10O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73024-95-0 | |

| Record name | Enkephalin-met, arg(6)-phe(7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Endogenous Heptapeptide Met-Enkephalin-Arg-Phe: A Technical Guide to its Discovery, Pharmacology, and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Met-Enkephalin-Arg-Phe (MERF), a heptapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is an endogenous opioid peptide derived from the precursor protein proenkephalin A. Since its discovery, MERF has been the subject of considerable research due to its unique pharmacological profile and physiological effects, distinct from its pentapeptide relative, Met-enkephalin. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to MERF. It includes detailed experimental protocols for its isolation, quantification, and characterization, along with a summary of its quantitative physiological and receptor binding data. Furthermore, this guide elucidates the signaling pathways activated by MERF through diagrams and detailed descriptions, offering a valuable resource for researchers in the fields of neuropharmacology, peptide chemistry, and drug development.

Discovery and History

The journey to the discovery of this compound is intrinsically linked to the broader exploration of endogenous opioid peptides. Following the identification of the pentapeptides Met-enkephalin and Leu-enkephalin in 1975, scientists hypothesized the existence of larger precursor molecules.[1][2] This led to the investigation of tissues known to be rich in opioid activity, such as the adrenal medulla.

In 1979, researchers from the Roche Institute of Molecular Biology isolated and sequenced a novel opioid heptapeptide from bovine adrenal medullary granules.[3][4] This peptide was identified as Tyr-Gly-Gly-Phe-Met-Arg-Phe, an extended version of Met-enkephalin with an Arg-Phe tail at the C-terminus.[3] The discovery of MERF provided crucial evidence for the existence of a common precursor for enkephalins, later identified as proenkephalin A. Subsequent studies confirmed the presence of MERF in other tissues, including the striatum and spinal cord, suggesting its role as a neurotransmitter or neuromodulator in the central nervous system.

Quantitative Data

The following tables summarize the key quantitative data related to the physiological effects and receptor binding profile of this compound.

| Parameter | Value | Species | Administration Route | Reference |

| Analgesic Potency (ED50) | 8 times more potent than Met-enkephalin | Mouse | Intracerebroventricular | |

| Plasma Corticosterone | Increased levels observed | Mouse | Intracerebroventricular |

Table 1: In Vivo Physiological Effects of MERF

| Receptor Subtype | Binding Affinity (Ki/IC50) | Assay Type | Tissue/Cell Line | Reference |

| Mu (μ) Opioid | Moderate Affinity | Radioligand Binding | Rat Brain | |

| Delta (δ) Opioid | High Affinity | Radioligand Binding | Rat Brain | |

| Kappa (κ) Opioid | High Affinity | Radioligand Binding | Rat Brain |

Table 2: Receptor Binding Profile of MERF (Note: Specific Ki/IC50 values for MERF are not consistently reported in the literature; the table reflects the general consensus on its receptor affinity.)

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Isolation of MERF from Bovine Adrenal Medulla

This protocol is based on the original method described by Stern et al. (1979).

-

Tissue Homogenization: Fresh bovine adrenal medullae are homogenized in an acidic solution (e.g., 1 M acetic acid with protease inhibitors) to inactivate endogenous proteases and extract peptides.

-

Centrifugation: The homogenate is centrifuged at high speed to remove cellular debris.

-

Acid Precipitation: Proteins in the supernatant are precipitated using trichloroacetic acid (TCA).

-

Ether Extraction: The TCA is removed from the supernatant by repeated extractions with diethyl ether.

-

Gel Filtration Chromatography: The crude peptide extract is subjected to gel filtration chromatography (e.g., using Sephadex G-75) to separate peptides based on their molecular weight. Fractions corresponding to the molecular weight of MERF (approximately 900 Da) are collected.

-

High-Performance Liquid Chromatography (HPLC): The collected fractions are further purified by reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile in an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid).

-

Detection and Quantification: The peptide elution is monitored by UV absorbance at 210-220 nm. Fractions containing the purified MERF are collected, and the peptide concentration can be determined by amino acid analysis.

Radioimmunoassay (RIA) for MERF

This protocol is a generalized procedure based on methods developed for enkephalin RIAs.

-

Antibody Production: Antibodies specific to MERF are raised in rabbits by immunization with a MERF-carrier protein conjugate.

-

Radiolabeling: Synthetic MERF is radiolabeled, typically with Iodine-125, to serve as the tracer.

-

Standard Curve Generation: A standard curve is prepared by incubating known amounts of unlabeled MERF with a fixed amount of anti-MERF antibody and radiolabeled MERF.

-

Sample Preparation: Biological samples (e.g., tissue extracts, cerebrospinal fluid) are appropriately diluted.

-

Competitive Binding: The prepared samples are incubated with the anti-MERF antibody and radiolabeled MERF. The endogenous MERF in the sample competes with the radiolabeled MERF for binding to the antibody.

-

Separation of Bound and Free Tracer: The antibody-bound tracer is separated from the free tracer, often by precipitation with a secondary antibody or protein A/G beads.

-

Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of MERF in the sample is determined by comparing the results to the standard curve.

Receptor Binding Assay

This is a competitive binding assay to determine the affinity of MERF for opioid receptors.

-

Membrane Preparation: Crude membrane fractions are prepared from tissues or cells expressing opioid receptors (e.g., rat brain).

-

Radioligand Selection: A radiolabeled ligand with known affinity for the opioid receptor subtype of interest is chosen (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69593 for kappa).

-

Incubation: The membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled MERF.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of MERF that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by MERF and a typical experimental workflow for its identification.

Caption: MERF Signaling Pathway

Caption: MERF Identification Workflow

Conclusion

This compound represents an important member of the endogenous opioid peptide family, with a distinct history of discovery and a unique pharmacological profile. Its extended C-terminal structure confers different properties compared to Met-enkephalin, influencing its receptor interactions and physiological effects. The experimental protocols detailed in this guide provide a foundation for researchers seeking to investigate MERF and related peptides. The elucidation of its signaling pathways continues to provide insights into the complex mechanisms of opioid-mediated neurotransmission and neuromodulation. Further research into the specific roles of MERF in different physiological and pathological conditions holds promise for the development of novel therapeutic agents with improved efficacy and side-effect profiles.

References

- 1. Role of C-fibers in pain and morphine induced analgesia/hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of the opioid heptapeptide Met-enkephalin [Arg6,Phe7] from bovine adrenal medullary granules and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

An In-depth Technical Guide to Met-Enkephalin-Arg-Phe (MERF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous opioid heptapeptide, Met-Enkephalin-Arg-Phe (MERF). It details its core characteristics, biological functions, and the experimental methodologies used for its study, aiming to be a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Core Peptide Information

This compound, also known as MERF, is a C-terminally extended form of Met-enkephalin.[1] It is an endogenous opioid peptide with the following amino acid sequence:

Tyr-Gly-Gly-Phe-Met-Arg-Phe

This heptapeptide is derived from the precursor protein proenkephalin A, which also gives rise to Met-enkephalin and Leu-enkephalin.[1][2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data regarding the pharmacological effects of MERF. It is important to note that while MERF is known to interact with mu (µ), delta (δ), and kappa (κ) opioid receptors, specific binding affinity values (Ki or IC50) are not consistently reported in the literature, with some studies indicating conflicting receptor selectivity profiles.[3][4]

Table 1: In Vivo Analgesic Efficacy of MERF

| Species | Assay | Route of Administration | Effective Dose/EC50 | Reference |

| Rat | Antinociception | Intraperitoneal (i.p.) | 68.4 and 91.2 µmol/kg | |

| Mouse | Tail-flick | Intracerebroventricular (i.c.v.) | EC50: 38.5 nmol/mouse |

Biosynthesis and Metabolism

MERF is synthesized through the proteolytic cleavage of its precursor, proenkephalin A. This process occurs in two main steps: initial cleavage by prohormone convertases (PC1 or PC2) followed by the action of carboxypeptidase E.

The metabolic degradation of MERF primarily involves the angiotensin-converting enzyme (ACE). ACE cleaves the peptide bond between Methionine at position 5 and Arginine at position 6, releasing Met-enkephalin and the dipeptide Arg-Phe.

Biosynthesis and Metabolism of MERF.

Signaling Pathways

MERF exerts its biological effects by binding to and activating opioid receptors, which are a class of G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by MERF binding involves the inhibition of adenylyl cyclase and the modulation of ion channel activity. Chronic administration of MERF has been shown to differentially regulate the expression of mu (MOR1), delta (DOR1), and kappa (KOR1) opioid receptors in rats.

Opioid Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of MERF.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of MERF using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support.

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

-

Resin Preparation: Swell the Fmoc-Phe-Wang resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound phenylalanine by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by activating it with HBTU/HOBt and DIPEA in DMF and adding it to the resin.

-

Wash: Thoroughly wash the resin with DMF and DCM after each coupling and deprotection step.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Met, Phe, Gly, Gly, Tyr(tBu).

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Solid-Phase Peptide Synthesis Workflow.

Opioid Receptor Binding Assay (Radioligand Competition)

This protocol determines the binding affinity of MERF for a specific opioid receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors)

-

MERF at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., naloxone)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of MERF in the binding buffer. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess naloxone).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Calculate the specific binding at each MERF concentration. Plot the percentage of specific binding against the log concentration of MERF to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Hot Plate Test for Analgesia in Mice

This is a common behavioral assay to assess the analgesic properties of compounds like MERF.

Materials:

-

Hot plate apparatus with adjustable temperature

-

Male Swiss Webster mice

-

MERF solution for administration (e.g., intracerebroventricular)

-

Vehicle control (e.g., saline)

-

Timer

Procedure:

-

Acclimation: Acclimate the mice to the testing room and apparatus.

-

Baseline Measurement: Determine the baseline latency for each mouse to react to the hot plate (e.g., paw licking, jumping) set at a constant temperature (e.g., 55°C). A cut-off time is used to prevent tissue damage.

-

Administration: Administer MERF or vehicle to the mice.

-

Post-treatment Measurement: At specific time points after administration, place the mice back on the hot plate and measure their reaction latency.

-

Data Analysis: Compare the reaction latencies of the MERF-treated group to the vehicle-treated group to determine the analgesic effect. Calculate the percentage of maximal possible effect (%MPE) or determine the EC50.

Conclusion

This compound is a significant endogenous opioid peptide with demonstrated analgesic properties. Its interaction with multiple opioid receptor subtypes and its unique metabolic pathway make it an interesting subject for further research, particularly in the development of novel analgesics. This guide provides a foundational understanding of MERF, compiling key data and experimental protocols to aid researchers in their investigations of this and other related opioid peptides. Further studies are warranted to definitively elucidate its receptor binding profile and to explore its full therapeutic potential.

References

- 1. Endogenous peptide: this compound, differently regulate expression of opioid receptors on chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors [mdpi.com]

- 3. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An endogenous aminoenkephalinase inhibitor: purification and characterization of Arg0-Met5-enkephalin from bovine striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Heptapeptide Met-Enkephalin-Arg-Phe: A Technical Guide to its Physiological Role and Signaling Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Met-Enkephalin-Arg-Phe (MERF) is a naturally occurring heptapeptide endogenous opioid that plays a significant role in various physiological processes, most notably in nociception. As a derivative of proenkephalin, MERF exerts its effects through interaction with opioid receptors, primarily displaying a high affinity for the μ (mu)-opioid receptor. This technical guide provides a comprehensive overview of the physiological role of MERF, its receptor binding profile, and the intracellular signaling cascades it initiates. Detailed experimental protocols for key assays and quantitative data on its biological activity are presented to facilitate further research and drug development efforts targeting the opioidergic system.

Introduction

Endogenous opioid peptides are critical neuromodulators in the central and peripheral nervous systems, regulating a wide array of physiological functions including pain, mood, and reward. Among these, the enkephalin family of peptides has been a subject of intense research since their discovery. This compound (Tyr-Gly-Gly-Phe-Met-Arg-Phe), also known as MERF or MEAP, is a C-terminally extended variant of Met-enkephalin.[1] It is derived from the precursor protein proenkephalin.[1][2] MERF has garnered significant interest due to its potent physiological effects, particularly its analgesic properties.[3] Understanding the specific physiological roles and signaling mechanisms of MERF is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles compared to traditional opioids.

Physiological Role of this compound

The primary and most well-documented physiological role of MERF is in the modulation of pain. It functions as a potent analgesic, a fact that has been demonstrated in various preclinical models.[3] Beyond its role in nociception, MERF is also implicated in other physiological processes.

Analgesia

Intracerebroventricular administration of MERF produces a potent, dose-dependent analgesic effect. This antinociceptive action is mediated by opioid receptors and can be blocked by the non-selective opioid antagonist, naloxone. The analgesic potency of MERF has been shown to be significantly greater than that of its parent peptide, Met-enkephalin.

Regulation of Opioid Receptor Expression

Chronic administration of MERF has been shown to differentially regulate the expression of opioid receptors. Studies have indicated that long-term treatment with MERF can lead to an upregulation of μ (MOR) and κ (KOR) opioid receptors, while initially downregulating and then subsequently upregulating δ (DOR) opioid receptors. This differential regulation suggests a complex role for MERF in the long-term adaptation of the opioidergic system.

Neurotransmitter Release

MERF has been found to modulate the release of other neurotransmitters. For instance, it can inhibit the potassium-stimulated release of norepinephrine from cortical slices, an effect that appears to be mediated by μ-opioid receptors.

Receptor Binding Profile and Functional Potency

The physiological effects of MERF are initiated by its binding to and activation of opioid receptors, which are a class of G-protein coupled receptors (GPCRs). While MERF interacts with multiple opioid receptor subtypes, it exhibits a distinct binding profile.

Receptor Binding Affinity

Radioligand binding assays have demonstrated that MERF possesses a high affinity for the μ-opioid receptor. In contrast, its affinity for the δ- and κ-opioid receptors is considerably lower. Specific quantitative data on the binding affinities (Ki or IC50 values) of MERF for the different opioid receptor subtypes are limited in the publicly available literature.

| Ligand | Receptor Subtype | Binding Affinity (Ki/IC50) | Tissue/Cell Line | Reference |

| This compound (MERF) | μ-Opioid Receptor | High Affinity (qualitative) | Human Cerebral Cortex | |

| δ-Opioid Receptor | Low Affinity (qualitative) | Human Cerebral Cortex | ||

| κ-Opioid Receptor | Very Low Affinity (qualitative) | Human Cerebral Cortex |

Table 1: Summary of this compound Opioid Receptor Binding Affinity. This table summarizes the qualitative binding characteristics of MERF at the three main opioid receptor subtypes.

Functional Potency

| Assay | Parameter | Value | Species/Model | Reference |

| In Vivo Analgesia (Tail-flick test) | ED50 | 38.5 nmol/mouse (i.c.v.) | Mouse | |

| [35S]GTPγS Binding Assay | EC50 | Wide range of values reported (specifics not cited) | - |

Table 2: Summary of this compound Functional Potency. This table presents the available quantitative data on the in vivo analgesic potency of MERF and a qualitative note on its in vitro functional potency.

Signaling Pathways of this compound

Upon binding to opioid receptors, particularly the μ-opioid receptor, MERF initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled GPCRs. These signaling pathways ultimately lead to the observed physiological effects of the peptide.

G-Protein Coupling and Downstream Effectors

Activation of opioid receptors by MERF leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

-

Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating the activity of ion channels. It can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability. Additionally, the Gβγ subunit can inhibit N-type voltage-gated calcium channels, thereby reducing calcium influx and subsequent neurotransmitter release.

Regulation of CREB Phosphorylation

The transcription factor cAMP response element-binding protein (CREB) is a key regulator of gene expression involved in neuronal plasticity, survival, and adaptation. The signaling pathways initiated by MERF can converge on CREB. The reduction in cAMP levels and PKA activity can lead to decreased phosphorylation of CREB at its serine-133 residue. However, other signaling pathways activated by GPCRs, such as those involving mitogen-activated protein kinases (MAPKs), can also influence CREB phosphorylation. The precise impact of MERF on CREB phosphorylation and subsequent gene expression is likely cell-type and context-dependent.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological role of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of MERF for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

-

Radiolabeled ligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ).

-

Unlabeled MERF.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM naloxone).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of unlabeled MERF.

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the cell membranes, and varying concentrations of MERF or the non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the MERF concentration and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This protocol measures the activation of G-proteins by MERF.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[35S]GTPγS.

-

Unlabeled GTPγS.

-

GDP.

-

MERF.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of MERF.

-

In a 96-well plate, add cell membranes, GDP, and varying concentrations of MERF.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate to allow for [35S]GTPγS binding.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of excess unlabeled GTPγS.

-

Calculate the specific [35S]GTPγS binding and plot it against the MERF concentration to determine the EC50 and Emax values.

Adenylyl Cyclase Inhibition Assay

This protocol measures the ability of MERF to inhibit adenylyl cyclase activity.

Materials:

-

Whole cells or cell membranes expressing the opioid receptor of interest.

-

MERF.

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., ELISA, TR-FRET, or BRET-based).

-

Lysis buffer (if using cell membranes).

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with varying concentrations of MERF.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Lyse the cells and measure the cAMP concentration using a suitable assay kit.

-

Plot the cAMP concentration as a function of the MERF concentration to determine the IC50 value for adenylyl cyclase inhibition.

Conclusion

This compound is a potent endogenous opioid peptide with a significant role in pain modulation and the regulation of the opioidergic system. Its high affinity for the μ-opioid receptor and subsequent activation of Gi/o-mediated signaling pathways, including the inhibition of adenylyl cyclase and modulation of ion channels, underscore its importance as a neuromodulator. While its in vivo analgesic effects are well-documented, a more detailed quantitative characterization of its receptor binding affinities and in vitro functional potencies at all opioid receptor subtypes is warranted. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the physiological functions of MERF and to explore its therapeutic potential. Continued investigation into the nuanced pharmacology of MERF and other endogenous opioids will be instrumental in the development of next-generation analgesics with improved therapeutic profiles.

References

- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular determinants of receptor affinity and selectivity of the natural delta-opioid agonist, dermenkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

The Endogenous Heptapeptide Met-Enkephalin-Arg-Phe: A Technical Guide to its Mechanism of Action

Foreword: This document provides an in-depth examination of the mechanism of action of Met-Enkephalin-Arg-Phe (MERF), an endogenous opioid peptide derived from proenkephalin A. It is intended for researchers, scientists, and professionals in drug development who are investigating the complexities of the opioid system. This guide synthesizes current knowledge on MERF's receptor interactions, signaling pathways, physiological effects, and metabolism, supported by detailed experimental methodologies and quantitative data.

Introduction: Unveiling this compound

This compound (Tyr-Gly-Gly-Phe-Met-Arg-Phe), abbreviated as MERF, is a heptapeptide that belongs to the family of endogenous opioid peptides.[1][2] It is derived from the precursor protein proenkephalin A, which also gives rise to Met-enkephalin and Leu-enkephalin.[3] Found in the central nervous system and adrenal medulla, MERF is implicated in a variety of physiological processes, most notably in pain modulation (antinociception).[4][5] Its extended structure, compared to the pentapeptide enkephalins, confers a distinct pharmacological profile, which is the central focus of this guide.

Receptor Binding and Selectivity: A Nuanced Interaction

The biological effects of MERF are initiated by its binding to opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The interaction of MERF with these receptors is complex and demonstrates a degree of selectivity that has been a subject of considerable research.

Opioid Receptor Affinity

Current evidence indicates that MERF interacts with all three major types of opioid receptors: mu (µ), delta (δ), and kappa (κ). However, it displays the highest affinity for the mu-opioid receptor. Studies using radioreceptor binding assays in human cerebral cortex membranes have shown that MERF has a high affinity for mu-receptors, but not for delta- or kappa1-receptors, and a very low affinity for kappa2-receptors. In rat brain membranes, the opioid component of MERF binding has been characterized as having a kappa2-like profile. It is important to note that MERF also binds to non-opioid sites, which can complicate the interpretation of binding assays.

| Receptor Subtype | Binding Affinity (Qualitative) | Evidence |

| Mu (µ) | High | MERF shows high affinity for specific binding sites of the mu-agonist [3H]DAMGO. |

| Delta (δ) | Negligible | MERF has little influence on the specific binding of the delta-agonist [3H]DPDPE. |

| Kappa (κ) | Low to Negligible (κ1) / Low (κ2) | Specific binding of [3H]MERF is not inhibited by the kappa1-agonist U-69,593. The opioid component of [3H]MERF binding displays a kappa2-like profile. |

Note: Specific Ki values for this compound at each receptor subtype are not consistently reported across the literature, precluding a direct quantitative comparison in this table. The affinities are therefore described qualitatively based on competitive binding studies.

Functional Activity

Functionally, MERF acts as an agonist at the opioid receptors it binds to. This is evidenced by the reduction in its binding affinity in the presence of sodium ions and non-hydrolyzable GTP analogs, a characteristic feature of agonist binding to GPCRs. Its agonism at these receptors initiates downstream signaling cascades that are responsible for its physiological effects.

Signaling Pathways: From Receptor to Cellular Response

Upon binding to opioid receptors, particularly the mu- and potentially kappa-receptors, MERF triggers a cascade of intracellular events mediated by heterotrimeric G-proteins.

The primary signaling pathway for MERF involves the activation of pertussis toxin-sensitive inhibitory G-proteins (Gi/Go). This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing potassium ion efflux and hyperpolarization of the neuronal membrane. This increased hyperpolarization makes the neuron less likely to fire an action potential.

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium influx at the presynaptic terminal. This decrease in intracellular calcium inhibits the release of neurotransmitters.

-

Figure 1. MERF Signaling Pathway

Physiological and Pharmacological Effects

The activation of opioid receptors and their downstream signaling pathways by MERF translates into a range of physiological and pharmacological effects.

Antinociception (Analgesia)

One of the most well-documented effects of MERF is its ability to produce analgesia. When administered directly into the central nervous system, MERF has been shown to be a potent antinociceptive agent, in some studies demonstrating greater potency than Met-enkephalin. This effect is mediated by the inhibition of pain signaling pathways in the brain and spinal cord. The analgesic activity of MERF can be blocked by the opioid antagonist naloxone, confirming its mediation through opioid receptors.

Inhibition of Neurotransmitter Release

Consistent with its signaling mechanism that involves the inhibition of voltage-gated calcium channels, MERF can inhibit the release of various neurotransmitters. For instance, it has been shown to inhibit the potassium-stimulated release of norepinephrine from rat cortical slices, an effect that appears to be mediated by mu-opioid receptors.

Effects on Smooth Muscle Contraction

In isolated tissue preparations, MERF has been observed to inhibit the electrically stimulated contractions of the guinea pig ileum and mouse vas deferens. This is a classic assay for opioid activity and is consistent with the presynaptic inhibition of acetylcholine release in these tissues.

| Parameter | Value | Species/Model | Administration |

| Analgesic ED50 | 38.5 nmol/mouse | Mouse | Intracerebroventricular |

| Antinociceptive Dose | 68.4 and 91.2 µmol/kg | Rat | Intraperitoneal |

| IC50 (Inhibition of Cholinergic Response) | 1.4 µmol/L | Rabbit Isolated Atria | In vitro |

Metabolism of this compound

The biological activity of MERF is terminated by enzymatic degradation. The primary metabolic pathways involve cleavage by peptidases, including dipeptidyl carboxypeptidase (also known as angiotensin-converting enzyme) and aminopeptidases. These enzymes break down the heptapeptide into smaller, inactive fragments. The susceptibility of MERF to rapid degradation limits its duration of action in vivo.

Figure 2. Metabolic Pathway of MERF

Experimental Protocols

The characterization of MERF's mechanism of action has relied on a variety of well-established experimental techniques. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of MERF for different opioid receptor subtypes.

-

Objective: To quantify the affinity (Ki) of MERF for µ, δ, and κ opioid receptors.

-

Materials:

-

Cell membranes from tissues or cell lines expressing the opioid receptor of interest (e.g., rat brain homogenates, CHO cells transfected with specific opioid receptor subtypes).

-

A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

-

Unlabeled MERF at various concentrations.

-

A non-specific binding determinator (e.g., a high concentration of naloxone).

-

Incubation buffer, glass fiber filters, and a scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of unlabeled MERF.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

The concentration of MERF that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Figure 3. Experimental Workflow for Radioligand Binding Assay

Guinea Pig Ileum Bioassay for Functional Activity

This classic bioassay measures the functional effect of opioids on smooth muscle contraction.

-

Objective: To assess the inhibitory effect of MERF on neurotransmitter release in a functional tissue preparation.

-

Materials:

-

Isolated segment of guinea pig ileum.

-

Organ bath containing physiological salt solution, maintained at 37°C and aerated.

-

Electrodes for electrical field stimulation.

-

Isotonic transducer to measure muscle contractions.

-

Data acquisition system.

-

-

Procedure:

-

Mount a segment of the guinea pig ileum in the organ bath.

-

Apply electrical field stimulation to induce twitch contractions, which are primarily due to the release of acetylcholine.

-

Once a stable baseline of contractions is established, add MERF to the organ bath in a cumulative concentration-response manner.

-

Record the inhibition of the twitch contractions at each concentration of MERF.

-

The concentration of MERF that produces 50% of the maximal inhibition (IC50) is determined as a measure of its potency.

-

In Vivo Antinociception Assay (Tail-Flick Test)

This assay is used to measure the analgesic effect of MERF in a whole-animal model.

-

Objective: To quantify the antinociceptive potency of MERF.

-

Materials:

-

Mice or rats.

-

Tail-flick apparatus (a device that applies a focused beam of heat to the animal's tail).

-

MERF solution for administration (e.g., intracerebroventricular injection).

-

-

Procedure:

-

Measure the baseline tail-flick latency by applying the heat stimulus to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.

-

Administer MERF to the animal at various doses.

-

At specific time points after administration, re-measure the tail-flick latency.

-

An increase in the tail-flick latency is indicative of an antinociceptive effect.

-

The dose of MERF that produces a 50% of the maximum possible effect (ED50) is calculated to determine its analgesic potency.

-

Conclusion

This compound is an endogenous opioid peptide with a distinct pharmacological profile characterized by a primary interaction with mu-opioid receptors. Its mechanism of action follows the canonical pathway of Gi/Go-coupled receptors, leading to the inhibition of adenylyl cyclase and modulation of ion channels, which in turn results in a reduction of neuronal excitability and neurotransmitter release. These cellular actions manifest as potent antinociceptive effects and inhibition of smooth muscle contraction. While the qualitative aspects of its receptor interactions are well-documented, further research is needed to provide a more precise quantitative understanding of its binding affinities at the different opioid receptor subtypes. The continued study of MERF and its analogs holds potential for the development of novel therapeutics targeting the opioid system.

References

- 1. Production and characterization of antibodies for the specific determination of the opioid peptide Met5-Enkephalin-Arg6-Phe7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endogenous peptide: this compound, differently regulate expression of opioid receptors on chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Met-enkephalin inhibits 5-hydroxytryptamine release from the rat ventral spinal cord via delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor binding and G-protein activation by new Met5-enkephalin-Arg6-Phe7 derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Met-enkephalin - Wikipedia [en.wikipedia.org]

A Deep Dive into Met-Enkephalin-Arg-Phe (MERF): Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding characteristics of Met-Enkephalin-Arg-Phe (MERF), an endogenous opioid peptide. We will delve into its binding affinity for various opioid receptor subtypes, the experimental protocols used to determine these interactions, and the downstream signaling pathways initiated upon binding.

Core Concept: Receptor Binding Affinity of MERF

This compound, a heptapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is an extended form of the endogenous opioid Met-Enkephalin. Its binding profile is of significant interest in the field of pharmacology and drug development due to its potential role in pain modulation and other physiological processes. Research indicates that MERF primarily interacts with opioid receptors, exhibiting a distinct selectivity profile.

Data Presentation: Quantitative Binding Affinity

The binding affinity of MERF for the three main opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—has been determined through various radioligand binding assays. The data, presented as inhibition constants (Ki) or 50% inhibitory concentrations (IC50), quantify the peptide's potency at these receptors. A lower Ki or IC50 value signifies a higher binding affinity.

| Ligand | Receptor Subtype | Test System | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| This compound (MERF) | Mu (µ) | Human Cerebral Cortex Membranes | [3H]DAMGO | High Affinity (Specific value not cited) | [1] | |

| Met-Enkephalin | Mu (µ) | Human Recombinant | [3H]Diprenorphine | 8.7 (pKi) | [2] | |

| Met-Enkephalin | Delta (δ) | Human Recombinant | [3H]Diprenorphine | 8.96 (pKi) | [2] | |

| Met-Enkephalin | Kappa (κ) | Human Recombinant | [3H]Diprenorphine | Low Affinity | [3] | |

| DAMGO | Mu (µ) | Rat Brain Homogenate | [3H]DAMGO | 1.12 | [4] | |

| DPDPE | Delta (δ) | Rat Brain Homogenate | [3H]DPDPE | (Used as a selective ligand) | ||

| U69,593 | Kappa (κ) | Human Cerebral Cortex Membranes | [3H]U69,593 | (MERF showed no influence on binding) |

Note: While direct Ki or IC50 values for MERF are not consistently reported across literature in a single comprehensive study, the available data strongly suggests a high and selective affinity for the mu-opioid receptor.

Experimental Protocols: Unveiling Binding Characteristics

The determination of MERF's binding affinity relies on established and robust experimental methodologies. The most common of these is the radioligand competition binding assay.

Radioligand Competition Binding Assay

This technique is a cornerstone in pharmacology for determining the affinity of an unlabeled ligand (in this case, MERF) for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

Objective: To determine the inhibition constant (Ki) of MERF for mu, delta, and kappa opioid receptors.

Materials:

-

Tissue Preparation: Membranes from cells expressing the specific opioid receptor subtype (e.g., CHO-hMOR cells) or from brain tissue homogenates (e.g., rat cerebral cortex).

-

Radioligands:

-

For µ-opioid receptor: [3H]DAMGO (a selective mu-agonist).

-

For δ-opioid receptor: [3H]DPDPE (a selective delta-agonist).

-

For κ-opioid receptor: [3H]U-69,593 or [3H]ethylketocyclazocine (EKC) (selective kappa-agonists).

-

-

Unlabeled Ligand: this compound (MERF) at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist, such as naloxone.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. The pellet is then resuspended in the assay buffer.

-

Assay Setup: In a series of tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of MERF.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the total binding (radioactivity in the absence of any competitor).

-

Determine the non-specific binding (radioactivity in the presence of a high concentration of naloxone).

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of MERF to generate a competition curve.

-

From this curve, determine the IC50 value (the concentration of MERF that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Upon binding to its primary target, the mu-opioid receptor, MERF initiates a cascade of intracellular signaling events. Mu-opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

Mu-Opioid Receptor Signaling Pathway

The binding of an agonist like MERF to the mu-opioid receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then modulate the activity of downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This typically involves the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

These signaling events collectively lead to a decrease in neuronal excitability, which is the basis for the analgesic effects of mu-opioid receptor agonists.

Caption: Mu-Opioid Receptor Signaling Pathway initiated by MERF.

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of a ligand like MERF involves a series of well-defined steps, from sample preparation to data analysis.

Caption: Workflow for Radioligand Competition Binding Assay.

References

- 1. Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Met]enkephalin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Photoaffinity labeling of opioid receptor of rat brain membranes with 125I(D-Ala2, p-N3-Phe4-Met5)enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

Met-Enkephalin-Arg-Phe in the Central Nervous System: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Met-Enkephalin-Arg-Phe (MERF), a heptapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is an endogenous opioid peptide derived from the precursor protein proenkephalin A.[1] Widely distributed throughout the central nervous system (CNS), MERF plays a significant role as a neuromodulator, primarily through its interaction with opioid receptors.[2] This technical guide provides a comprehensive overview of MERF, focusing on its distribution, receptor binding profile, signaling pathways, and the experimental methodologies used for its study. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in the nuanced roles of endogenous opioids in neuronal function and their potential as therapeutic targets.

Data Presentation

Distribution of this compound in the Central Nervous System

The concentration of MERF varies across different regions of the central nervous system, with some of the highest levels found in areas associated with pain perception, motor control, and neuroendocrine function. The following table summarizes the quantitative distribution of MERF in various brain regions of the rat and its concentration in human cerebrospinal fluid (CSF).

| Species | CNS Region | Concentration | Reference |

| Rat | Globus Pallidus | High | [1] |

| Rat | Caudate-Putamen | Intermediate | [1] |

| Rat | Hypothalamus | Intermediate | [1] |

| Rat | Cortex | Low | |

| Rat | Cerebellum | Low | |

| Human | Cerebrospinal Fluid (CSF) | 35.1 ± 2.4 fmol/ml |

Receptor Binding Profile of this compound

MERF exhibits a distinct binding profile for the different types of opioid receptors. It has been shown to possess a high affinity for μ-opioid receptors, while its affinity for δ- and κ-opioid receptors is significantly lower. This selectivity for the μ-opioid receptor is critical to its function as a neuromodulator.

| Receptor Type | Binding Affinity (Qualitative) | Reference |

| μ (mu) | High affinity | |

| δ (delta) | Very low affinity | |

| κ1 (kappa1) | Very low affinity |

Specific quantitative Ki or IC50 values for this compound across all opioid receptor subtypes are not consistently reported in the currently available literature.

Signaling Pathways

Upon binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), MERF initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability.

Proenkephalin A Processing to this compound

MERF is one of several opioid peptides derived from the proteolytic processing of proenkephalin A. This process involves the cleavage of the precursor protein at specific amino acid sites by various enzymes.

Caption: Processing of Proenkephalin A to yield MERF and other peptides.

Mu-Opioid Receptor Signaling Pathway

The binding of MERF to the μ-opioid receptor triggers a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation sets off a downstream signaling cascade.

Caption: Downstream signaling cascade following MERF binding to the μ-opioid receptor.

Experimental Protocols

Quantification of this compound by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive technique used to measure the concentration of MERF in biological samples.

1. Sample Preparation:

-

Tissues are extracted with an acidic solution (e.g., 1 M acetic acid) to precipitate proteins.

-

The supernatant is collected, lyophilized, and reconstituted in RIA buffer.

-

For plasma or CSF samples, extraction using a C18 Sep-Pak column may be employed to concentrate the peptide and remove interfering substances.

2. Antibody and Tracer:

-

A specific polyclonal or monoclonal antibody against MERF is used. The antibody's specificity is crucial and should be characterized to avoid cross-reactivity with other proenkephalin A-derived peptides.

-

MERF is radiolabeled, typically with Iodine-125 (¹²⁵I), to serve as the tracer.

3. Assay Procedure:

-

A standard curve is prepared using known concentrations of unlabeled MERF.

-

Samples, standards, and the radiolabeled MERF tracer are incubated with the primary antibody.

-

A secondary antibody (e.g., goat anti-rabbit IgG) is added to precipitate the primary antibody-antigen complexes.

-

The mixture is centrifuged, and the radioactivity in the pellet (bound fraction) or the supernatant (unbound fraction) is measured using a gamma counter.

-

The concentration of MERF in the samples is determined by comparing their binding to the standard curve.

In Vivo Measurement of this compound by Microdialysis

In vivo microdialysis allows for the sampling of extracellular MERF from specific brain regions in awake, freely moving animals.

1. Probe Implantation:

-

A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into the target brain region (e.g., striatum).

-

The animal is allowed to recover from surgery before the experiment.

2. Perfusion and Sampling:

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).

-

Extracellular molecules, including MERF, diffuse across the probe's membrane into the perfusate.

-

Dialysate samples are collected at regular intervals.

3. Sample Analysis:

-

Due to the low concentrations of neuropeptides in dialysates, a highly sensitive analytical method is required.

-

Radioimmunoassay (RIA) or high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are commonly used to quantify MERF in the collected dialysate.

Separation and Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate MERF from other related peptides and metabolites prior to quantification.

1. Column and Mobile Phase:

-

A reverse-phase C18 column is typically used for peptide separation.

-

The mobile phase usually consists of a two-solvent system:

-

Solvent A: Aqueous solution with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA).

-

Solvent B: Acetonitrile with the same concentration of the ion-pairing agent.

-

2. Gradient Elution:

-

A linear gradient of increasing Solvent B concentration is used to elute the peptides from the column based on their hydrophobicity.

-

The specific gradient profile (e.g., 5-60% Solvent B over 30 minutes) needs to be optimized to achieve the best separation of MERF from other proenkephalin A-derived peptides.

3. Detection:

-

Detection is commonly performed using UV absorbance at 214 or 280 nm.

-

For quantitative analysis, fractions can be collected and subjected to RIA or the HPLC system can be directly coupled to a mass spectrometer.

Experimental Workflow

A typical experimental workflow for the analysis of MERF in the central nervous system involves a combination of the techniques described above.

Caption: A generalized workflow for the collection, processing, and analysis of MERF.

Conclusion

This compound is a key endogenous opioid peptide with a significant presence and function within the central nervous system. Its high affinity for the μ-opioid receptor makes it an important modulator of various neuronal processes. The methodologies detailed in this guide, from quantitative analysis to the elucidation of its signaling pathways, provide a robust framework for researchers and drug development professionals to further investigate the physiological and pathological roles of MERF and to explore its potential as a therapeutic target. A deeper understanding of the intricate mechanisms governing the actions of MERF will undoubtedly contribute to the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

- 1. Measurement of methionine-enkephalin [Arg6,Phe7] in rat brain by specific radioimmunoassay directed at methionine sulphoxide enkephalin[Arg6,Phe7] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Distribution of Myoclonic Epilepsy with Ragged Red Fibers (MERRF) Syndrome in Peripheral Tissues

Introduction

Myoclonic Epilepsy with Ragged Red Fibers (MERRF) syndrome is a rare, progressive multisystem mitochondrial disorder primarily affecting the nervous and muscular systems.[1][2][3] It is characterized by myoclonus (the most frequent initial symptom), generalized epilepsy, cerebellar ataxia, and the presence of "ragged red fibers" (RRF) in muscle biopsies.[1][4] The onset of symptoms typically occurs during childhood or adolescence following normal early development. This guide provides a comprehensive overview of the distribution and pathophysiological manifestations of MERRF syndrome in peripheral tissues, with a focus on quantitative data, experimental methodologies, and affected cellular pathways.

MERRF is predominantly caused by point mutations in the mitochondrial DNA (mtDNA), with the m.8344A>G mutation in the MT-TK gene, which encodes for transfer RNA-lysine (tRNALys), accounting for over 80% of cases. This mutation impairs mitochondrial protein synthesis, leading to dysfunction of the respiratory chain and reduced cellular energy (ATP) production. Tissues with high energy demands, such as the brain and skeletal muscle, are particularly vulnerable to these defects.

Peripheral Tissue Manifestations and Distribution

The clinical phenotype of MERRF syndrome is heterogeneous, largely due to the varying distribution of mutant mtDNA among different tissues, a state known as heteroplasmy. Clinical symptoms typically manifest when the percentage of mutant mtDNA in a specific tissue exceeds a critical threshold.

Affected Peripheral Tissues and Systems:

-

Skeletal Muscle: Myopathy, characterized by muscle weakness, exercise intolerance, and wasting, is a core feature. The hallmark pathological finding is the presence of ragged red fibers (RRF), which are muscle fibers with subsarcolemmal accumulations of abnormal mitochondria.

-

Nervous System: Peripheral neuropathy, specifically sensory or sensorimotor axonal neuropathy, is a common finding. This contributes to symptoms such as loss of sensation in the extremities.

-

Cardiovascular System: Cardiomyopathy and cardiac conduction defects, such as Wolff-Parkinson-White syndrome, have been reported.

-

Sensory Organs: Sensorineural hearing loss and optic atrophy are frequent manifestations.

-

Other Tissues: Multiple lipomas (fatty tumors under the skin) and short stature are also associated with MERRF.

Quantitative Data on MERRF Distribution

The distribution of the m.8344A>G mutation and its biochemical consequences vary among tissues and individuals. The following tables summarize key quantitative findings from research studies.

Table 1: Mutant mtDNA Load in Various Tissues of MERRF Patients

| Tissue | Mutant mtDNA Percentage (%) | Reference |

| Muscle | 80 - 95% | |

| Blood | >90% (in many patients) | |

| Hair Follicles | 93.9 ± 6.4% (symptomatic) | |

| Cerebellum | High | |

| Cerebrum | High | |

| Pancreas | High | |

| Liver | High | |

| Heart | High | |

| Purkinje Cells | 97.6 ± 0.7% | |

| Anterior Horn Cells | 80.6 ± 2.8% |

Note: Some studies report a relatively uniform high percentage of mutant mtDNA across tissues, while others show significant variation, suggesting that factors other than mutation load alone, such as tissue-specific thresholds for dysfunction, contribute to the disease phenotype.

Table 2: Biochemical Deficiencies in MERRF Patient Tissues

| Parameter | Tissue/Cell Type | Finding | Reference | | :--- | :--- | :--- | | Respiratory Chain Complexes | | | | | Complex I Activity | Muscle | Deficient | | | Complex IV (COX) Activity | Muscle | Deficient | | | Complexes I+III Activity | Fibroblasts | Reduced by 46% | | | Cellular Energy and Metabolism | | | | | ATP Levels | Fibroblasts | Reduced to 50% of control | | | Lactate Levels | Blood/CSF | Elevated | | | Pyruvate Levels | Serum | High | | | Other Biomarkers | | | | | Coenzyme Q10 Levels | Fibroblasts | Reduced to 46% of control | | | Reactive Oxygen Species (ROS) | Fibroblasts | Increased ~2.5-fold | |

Experimental Protocols

Detailed methodologies are crucial for the accurate diagnosis and study of MERRF syndrome.

1. Muscle Biopsy Analysis

-

Objective: To identify the characteristic histopathological features of MERRF, primarily ragged red fibers (RRF) and cytochrome c oxidase (COX) deficient fibers.

-

Protocol:

-

Sample Collection: A muscle biopsy is typically obtained from the quadriceps femoris or deltoid muscle under local anesthesia.

-

Histochemical Staining:

-

Modified Gomori Trichrome Stain: This stain is used to visualize RRFs, which appear as irregular, blotchy red deposits at the periphery of muscle fibers due to the accumulation of abnormal mitochondria.

-

Succinate Dehydrogenase (SDH) Stain: SDH is a mitochondrial enzyme. This stain also highlights mitochondrial accumulations, showing hyper-reactive fibers that correspond to RRFs.

-

Cytochrome c Oxidase (COX) Stain: COX (Complex IV) activity is often deficient in MERRF. Histochemical analysis reveals a mosaic pattern of COX-positive and COX-negative muscle fibers. RRFs are typically COX-negative.

-

-

Microscopy: Stained sections are examined under a light microscope to identify and quantify RRFs and COX-deficient fibers.

-

2. Molecular Genetic Testing

-

Objective: To detect the causative mtDNA point mutation, most commonly m.8344A>G.

-

Protocol:

-

Sample Collection: DNA is typically extracted from peripheral blood leukocytes, but other tissues such as urinary sediment, hair follicles, or muscle biopsy tissue can be used.

-

Polymerase Chain Reaction (PCR) and Restriction Fragment Length Polymorphism (RFLP) Analysis:

-

A specific segment of the mtDNA containing the potential mutation site is amplified using PCR.

-

The amplified DNA is then subjected to digestion with a restriction enzyme that specifically recognizes the sequence created by the mutation. For the m.8344A>G mutation, a mismatched primer can be used to create a restriction site.

-

The resulting DNA fragments are separated by gel electrophoresis. The presence of cleaved fragments indicates the presence of the mutation. The relative amounts of mutant and wild-type mtDNA can be quantified.

-

-

DNA Sequencing: Direct sequencing of the relevant mitochondrial gene (e.g., MT-TK) is performed to confirm the specific point mutation.

-

Signaling Pathways and Experimental Workflows

Pathophysiological Cascade in MERRF Syndrome

The m.8344A>G mutation in the tRNALys gene initiates a cascade of events leading to cellular dysfunction, particularly in high-energy demand tissues.

Caption: Pathophysiological cascade of MERRF syndrome.

Diagnostic Workflow for MERRF Syndrome

A systematic approach is essential for the diagnosis of MERRF, integrating clinical evaluation with laboratory and genetic testing.

Caption: Diagnostic workflow for MERRF syndrome.

Conclusion

MERRF syndrome is a debilitating mitochondrial disease with significant involvement of peripheral tissues, most notably skeletal muscle and the peripheral nervous system. The underlying mtDNA mutations lead to a cascade of cellular dysfunction, culminating in the diverse clinical manifestations observed in patients. A thorough understanding of the tissue-specific distribution of mutant mtDNA, the resulting biochemical defects, and the standardized experimental protocols for diagnosis is paramount for researchers and clinicians working on developing therapeutic strategies for this devastating disorder. Future research should continue to explore the complex relationship between genotype and phenotype and investigate novel approaches to counteract the effects of mitochondrial dysfunction in affected tissues.

References

The Immunomodulatory Landscape of Met-Enkephalin-Arg-Phe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-Enkephalin-Arg-Phe (MERF), a heptapeptide endogenous opioid, is emerging as a significant modulator of the immune system. As an elongated form of Met-enkephalin (MENK), MERF exhibits distinct and potent effects on various immune cell populations, suggesting its potential as a therapeutic agent in inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of the immunomodulatory effects of MERF, consolidating available quantitative data, detailing experimental methodologies, and visualizing its signaling pathways. While research on MERF is ongoing, this document synthesizes the current understanding to support further investigation and drug development efforts.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory activities of MERF have been quantified in several key areas, primarily focusing on its influence on granulocyte motility. The following table summarizes the available quantitative data. It is important to note that much of the broader research has been conducted on its precursor, Met-enkephalin (MENK), and while indicative, these results are not directly interchangeable with MERF's specific actions.

| Immune Parameter | Cell Type | Effect of MERF | Quantitative Measurement | Citation |

| Cell Motility | Human Granulocytes | Enhanced mobility and velocity | 5 µm/min | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research into MERF's immunomodulatory properties. Below are methodologies for key experiments cited in the literature.

Granulocyte Chemotaxis and Motility Assay

This protocol is designed to assess the effect of MERF on the directed movement and velocity of granulocytes.

a. Cell Preparation:

-

Isolate human granulocytes from peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Wash the isolated granulocytes twice with a suitable buffer (e.g., Hank's Balanced Salt Solution) and resuspend in culture medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

b. Chemotaxis Assay (Boyden Chamber Assay):

-

Prepare a multi-well chemotaxis chamber with a microporous membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.

-

Add MERF at various concentrations to the lower wells. Use a known chemoattractant as a positive control and medium alone as a negative control.

-

Add the granulocyte suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a specified time (e.g., 60-90 minutes).

-

After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

-

Quantify the migrated cells by microscopy.

c. Cell Motility and Velocity Measurement (Time-Lapse Microscopy):

-

Plate the granulocyte suspension in a suitable imaging dish.

-

Add MERF to the desired final concentration.

-

Place the dish on a microscope stage equipped with a live-cell imaging system.

-

Acquire time-lapse images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30 minutes).

-

Use cell tracking software to analyze the images and calculate the velocity of individual cells.[1]

Lymphocyte Proliferation Assay

This assay measures the effect of MERF on the proliferation of T and B lymphocytes.

a. Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Wash the PBMCs and resuspend in complete RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

b. Proliferation Assay (³H-Thymidine Incorporation):

-

Plate the PBMCs in a 96-well plate.

-

Add MERF at a range of concentrations. Include a positive control (e.g., phytohemagglutinin for T cells, or lipopolysaccharide for B cells) and a negative control (medium alone).

-

Incubate the plate for a period conducive to lymphocyte proliferation (e.g., 3-5 days).

-

Pulse the cells with ³H-thymidine and incubate for an additional 18-24 hours.

-

Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

Cytokine Release Assay

This protocol is used to determine the effect of MERF on the production and secretion of cytokines by immune cells.

a. Cell Culture and Stimulation:

-

Culture PBMCs or isolated specific immune cell populations (e.g., macrophages, T cells) in a multi-well plate.

-

Treat the cells with various concentrations of MERF. Include appropriate positive and negative controls.

-

Incubate for a suitable time to allow for cytokine production and release (e.g., 24-48 hours).

b. Cytokine Quantification (ELISA):

-

Collect the cell culture supernatants.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines of interest (e.g., IL-2, TNF-α, IL-10).

-

Follow the manufacturer's instructions for the ELISA procedure.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Signaling Pathways and Logical Relationships

MERF exerts its immunomodulatory effects primarily through interaction with opioid receptors expressed on the surface of immune cells. The delta-opioid receptor (δ-OR) is considered a key target. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships.

References

The Metabolic Fate of Met-Enkephalin-Arg-Phe: A Technical Guide to its Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the degradation pathways of the endogenous opioid heptapeptide, Met-Enkephalin-Arg-Phe (MERF). Understanding the metabolic fate of MERF is crucial for the development of novel therapeutics targeting the opioid system, as its degradation significantly influences its bioavailability and physiological activity. This document details the enzymatic processes involved, presents quantitative kinetic data, outlines key experimental methodologies, and visualizes the complex biological pathways.

Primary Degradation Pathways of this compound

The metabolic breakdown of this compound is a multi-step process initiated by the cleavage of the peptide bond between Methionine (Met) and Arginine (Arg). This primary degradation is predominantly carried out by Angiotensin-Converting Enzyme (ACE) . The action of ACE on MERF yields two main products: the pentapeptide Met-Enkephalin and the dipeptide Arg-Phe [1].

Subsequent to its formation, Met-Enkephalin is further degraded by a variety of peptidases, collectively known as enkephalinases. These enzymes include:

-

Aminopeptidase N (APN): This enzyme cleaves the N-terminal Tyrosine from Met-Enkephalin.

-

Neutral Endopeptidase (NEP) , also known as neprilysin: NEP hydrolyzes the Gly-Phe bond in Met-Enkephalin.

-

Dipeptidyl Peptidase 3 (DPP3): This enzyme can also contribute to the breakdown of enkephalins[2].

The concerted action of these enzymes rapidly inactivates MERF and its primary active metabolite, Met-Enkephalin, thereby modulating their signaling duration and intensity at opioid receptors.

Quantitative Data on Enzyme Inhibition

The development of inhibitors for enkephalin-degrading enzymes is a key strategy for potentiating the analgesic effects of endogenous opioids. The following table summarizes the inhibitory constants (IC50) of various compounds against the enzymes involved in MERF degradation.

| Enzyme | Inhibitor | IC50 (nM) | Source |

| Angiotensin-Converting Enzyme (ACE) | MK-422 (Enalaprilat) | 8 | [1] |

| Angiotensin-Converting Enzyme (ACE) | Captopril | 95 | [1] |

| Angiotensin-Converting Enzyme (ACE) | Thiorphan | > 1000 | [1] |

| Dipeptidyl Carboxypeptidase | Hoe 498 diacid | Highly Effective* | |

| Neutral Endopeptidase (NEP) | Carfecillin | 207 | |